molecular formula C7H4Br2ClF B12849724 3-Bromo-4-chloro-5-fluorobenzyl bromide

3-Bromo-4-chloro-5-fluorobenzyl bromide

Cat. No.: B12849724
M. Wt: 302.36 g/mol
InChI Key: IYOCRWNCURSDHI-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzene, featuring bromine, chlorine, and fluorine substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl bromide typically involves the bromination of 3-chloro-4-fluorotoluene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azido-4-chloro-5-fluorobenzyl bromide, while electrophilic aromatic substitution with bromine produces 3,5-dibromo-4-chlorofluorobenzene .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the benzyl group is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-fluorobenzyl bromide is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H4Br2ClF

Molecular Weight

302.36 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-2-chloro-3-fluorobenzene

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2

InChI Key

IYOCRWNCURSDHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)CBr

Origin of Product

United States

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